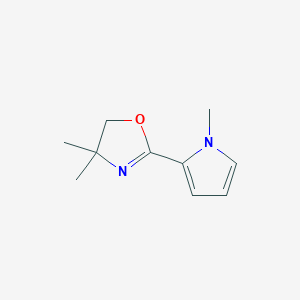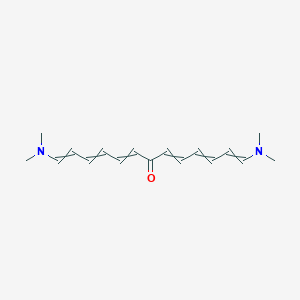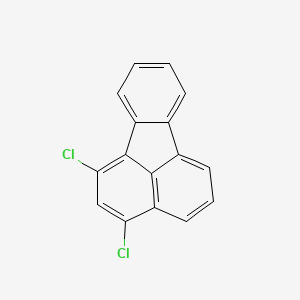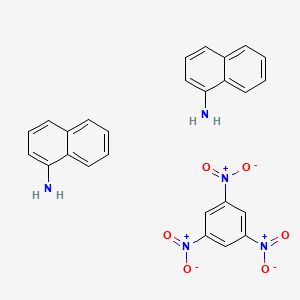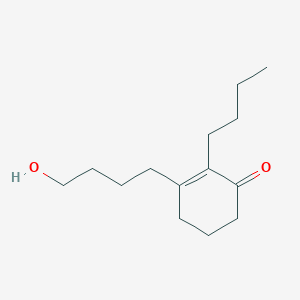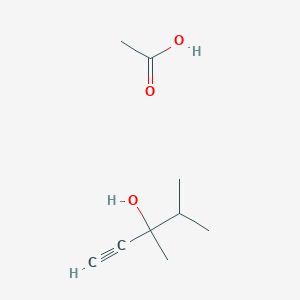![molecular formula C10H10Cl2O B14417988 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one CAS No. 81825-56-1](/img/structure/B14417988.png)
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(chloromethylidene)bicyclo[222]octan-2-one is a bicyclic compound characterized by its unique structure, which includes two chloromethylidene groups attached to a bicyclo[222]octan-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one typically involves the chlorination of bicyclo[2.2.2]octan-2-one derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethylidene groups .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethylidene groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., sodium hydroxide, potassium carbonate)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or neutral conditions
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions
Major Products Formed
Substitution: Amino or alkoxy derivatives of the bicyclic core
Oxidation: Ketones or carboxylic acids
Reduction: Hydrocarbons or alcohols
Applications De Recherche Scientifique
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug design and development due to its unique structural features.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethylidene groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the chloromethylidene groups.
Bicyclo[2.2.2]oct-5-en-2-one: A related compound with a double bond in the bicyclic core.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring structure.
Uniqueness
5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one is unique due to the presence of two chloromethylidene groups, which impart distinct reactivity and potential applications compared to other bicyclic compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
81825-56-1 |
|---|---|
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
5,6-bis(chloromethylidene)bicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c11-4-8-6-1-2-7(9(8)5-12)10(13)3-6/h4-7H,1-3H2 |
Clé InChI |
WZOZWUZOJYYWCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)CC1C(=CCl)C2=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
